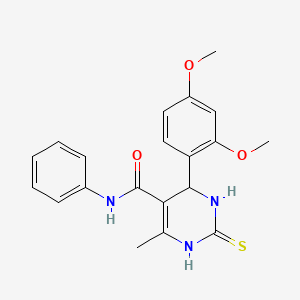
4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been shown to inhibit bacterial rna polymerase (rnap) . This suggests that 6-(2,4-dimethoxyphenyl)-4-methyl-N-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxamide may also target RNAP or similar enzymes.
Mode of Action
If it acts similarly to related compounds, it may inhibit its target enzyme, potentially rnap, thereby disrupting the enzyme’s normal function .
Biochemical Pathways
If it inhibits rnap as suggested, it would disrupt the synthesis of rna in bacteria, affecting numerous downstream processes .
Result of Action
If it acts as an inhibitor of rnap or similar enzymes, it could potentially disrupt rna synthesis in bacteria, leading to inhibited growth or death of the bacteria .
Activité Biologique
4-(2,4-Dimethoxyphenyl)-6-methyl-N-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, emphasizing its potential as an antimicrobial agent and its mechanism of action.
- Molecular Formula : C20H21N3O3S
- Molecular Weight : 383.47 g/mol
- IUPAC Name : 4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
The compound is hypothesized to exert its biological effects through the inhibition of bacterial RNA polymerase (RNAP). By disrupting RNA synthesis in bacteria, it may inhibit their growth or lead to cell death. This mechanism aligns with findings from similar pyrimidine derivatives that have demonstrated antimicrobial properties.
Antimicrobial Activity
Research indicates that compounds with a pyrimidine core often exhibit significant antimicrobial properties. The biological activity of this compound has been evaluated in various studies:
-
In Vitro Studies :
- The compound was tested against several bacterial strains including E. coli, Staphylococcus aureus, and Bacillus subtilis. Results showed promising antibacterial activity comparable to standard antibiotics .
- A study on related pyrimidine derivatives revealed that modifications in the aromatic ring significantly enhanced antibacterial activity .
-
Case Studies :
- In one study, a series of pyrimidine derivatives were synthesized and assessed for their antimicrobial efficacy. The results indicated that the presence of methoxy groups at specific positions on the phenyl ring optimized their biological activity .
- Another investigation highlighted the synthesis of thiouracil derivatives, which demonstrated potent antibacterial and antiviral activities due to structural similarities with the target compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) analysis is crucial for understanding how different modifications affect the biological efficacy of pyrimidine derivatives:
Propriétés
IUPAC Name |
4-(2,4-dimethoxyphenyl)-6-methyl-N-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-12-17(19(24)22-13-7-5-4-6-8-13)18(23-20(27)21-12)15-10-9-14(25-2)11-16(15)26-3/h4-11,18H,1-3H3,(H,22,24)(H2,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPXSJHCNOBTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














